molecular formula C8H7NNaO4S B019128 Sodium Benzo[d]isoxazol-3-ylmethanesulfonate CAS No. 73101-64-1

Sodium Benzo[d]isoxazol-3-ylmethanesulfonate

Cat. No.: B019128
CAS No.: 73101-64-1
M. Wt: 236.20 g/mol
InChI Key: HVFBXSXWWLOVTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate typically involves the reaction of benzo[d]isoxazole with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Sodium Benzo[d]isoxazol-3-ylmethanesulfonate involves its interaction with specific molecular targets. One of the key targets is the voltage-gated sodium channel NaV1.1, which plays a critical role in the propagation of electrical signals in neurons. By selectively blocking this channel, the compound can modulate neuronal activity and exhibit anticonvulsant effects.

Comparison with Similar Compounds

Uniqueness: Sodium Benzo[d]isoxazol-3-ylmethanesulfonate is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable reagent in organic synthesis and a potential therapeutic agent .

Properties

CAS No.

73101-64-1

Molecular Formula

C8H7NNaO4S

Molecular Weight

236.20 g/mol

IUPAC Name

sodium;1,2-benzoxazol-3-ylmethanesulfonate

InChI

InChI=1S/C8H7NO4S.Na/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;/h1-4H,5H2,(H,10,11,12);

InChI Key

HVFBXSXWWLOVTO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.[Na]

Key on ui other cas no.

73101-64-1

Pictograms

Irritant; Health Hazard

Synonyms

1,2-Benzisoxazole-3-methanesulfonic Acid Sodium Salt;  Zonisamide Related Compound A; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 8.0 of 3-bromomethyl-1,2-benzisoxazole (m.p. 64°-66° C.) in 130 ml of methanol was added a solution of 8.1 g of sodium sulfite in 130 ml of water. The mixture was heated with stirring at 50° C. for 4 hours and concentrated under reduced pressure. The crystalline residue was dissolved in 250 ml of methanol with warming and the insoluble material was filtered off. The filtrate was concentrated under reduced pressure and the crystalline residue was washed with diethyl ether to give crude sodium 1,2-benzisoxazole-3-methanesulfonate (10.5 g).
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sodium 1,2-benzisoxazole-3-methanesulfonate

Synthesis routes and methods II

Procedure details

A process for the preparation of zonisamide, disclosed in U.S. Pat. No. 4,172,896, comprises the sulfonation of 3-bromomethyl-benzo[d]isoxazole (1) with sodium sulfite to obtain benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt (2) which is then transformed into the corresponding sulfonyl chloride (3) by treatment with phosphorous oxychloride. The reaction of the latter with gas ammonia yields zonisamide (4), as reported hereinbelow.
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benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Reactant of Route 2
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Reactant of Route 3
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Reactant of Route 4
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Reactant of Route 5
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate
Reactant of Route 6
Sodium Benzo[d]isoxazol-3-ylmethanesulfonate

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